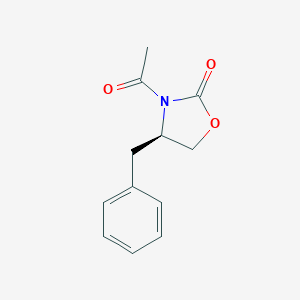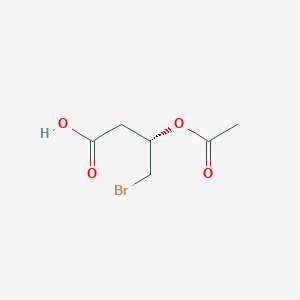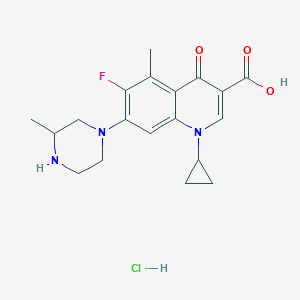
Chlorhydrate de grepafloxacine
Vue d'ensemble
Description
Grepafloxacin hydrochloride is a fluoroquinolone antibiotic that was used to treat various bacterial infections. It is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. due to its potential to cause serious cardiac arrhythmias, it was withdrawn from the market in 1999 .
Applications De Recherche Scientifique
Grepafloxacin hydrochloride has been extensively studied for its antibacterial properties. Its applications include:
Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair.
Medicine: Used in clinical trials to evaluate its efficacy in treating respiratory and urinary tract infections.
Industry: Employed in the development of new antibiotics with improved safety profiles.
Mécanisme D'action
Target of Action
Grepafloxacin hydrochloride primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in the duplication, transcription, and repair of bacterial DNA .
Mode of Action
Grepafloxacin exerts its antibacterial activity by inhibiting the action of bacterial topoisomerase II and topoisomerase IV . By inhibiting these enzymes, grepafloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial death .
Biochemical Pathways
It is known that the drug interferes with the action of dna gyrase and topoisomerase iv, which are essential for bacterial dna replication, transcription, and repair .
Pharmacokinetics
Grepafloxacin is rapidly and extensively absorbed following oral administration, with an absolute bioavailability of approximately 70% . It is primarily metabolized in the liver via CYP1A2 and CYP3A4 . The major metabolite is a glucuronide conjugate, while minor metabolites include sulfate conjugates and oxidative metabolites . The half-life of grepafloxacin is around 15 ± 3 hours .
Result of Action
The inhibition of bacterial topoisomerase II and IV by grepafloxacin leads to the prevention of bacterial DNA replication, transcription, and repair . This results in the death of the bacteria, thereby treating the infection .
Action Environment
Grepafloxacin is known to have high tissue penetration . It is effective against a wide range of gram-positive and gram-negative aerobic microorganisms, as well as some atypical microorganisms . Due to its side effect of lengthening the qt interval on the electrocardiogram, leading to cardiac events and sudden death, grepafloxacin was withdrawn worldwide from markets in 1999 .
Analyse Biochimique
Biochemical Properties
Grepafloxacin hydrochloride exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV , essential enzymes for duplication, transcription, and repair of bacterial DNA . It is a water-soluble racemate with both stereoisomers having the same activity .
Cellular Effects
Grepafloxacin hydrochloride has in vitro activity against a wide range of gram-positive and gram-negative aerobic microorganisms, as well as some atypical microorganisms . It has potent in vitro activity against streptococci and staphylococci, respiratory Gram-negative pathogens, atypical respiratory pathogens and sexually transmitted disease pathogens .
Molecular Mechanism
The molecular mechanism of action of grepafloxacin hydrochloride involves the inhibition of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These are essential enzymes for the duplication, transcription, and repair of bacterial DNA .
Temporal Effects in Laboratory Settings
Grepafloxacin hydrochloride is fast bactericidal, as evidenced by in vitro studies . Concentrations above MICs are maintained throughout nearly all of the 24-h dosing interval .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of grepafloxacin hydrochloride involves several steps, starting with the preparation of the quinolone core. The process typically includes the following steps:
Formation of the quinolone core: This involves the cyclization of a suitable precursor to form the quinolone ring.
Introduction of the fluoro group: A fluorine atom is introduced at the appropriate position on the quinolone ring.
Substitution reactions: Various substituents, such as a cyclopropyl group at position 1 and a methyl group at position 5, are added through substitution reactions.
Formation of the hydrochloride salt: The final step involves the conversion of grepafloxacin to its hydrochloride salt form.
Industrial Production Methods
Industrial production of grepafloxacin hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-scale cyclization: Efficient cyclization methods are employed to form the quinolone core.
High-yield fluorination: Techniques are used to introduce the fluorine atom with high efficiency.
Purification: The final product is purified using crystallization or other suitable methods to obtain grepafloxacin hydrochloride in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Grepafloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert grepafloxacin hydrochloride to its reduced forms.
Substitution: It can undergo substitution reactions, particularly at positions where substituents can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of grepafloxacin hydrochloride. These derivatives can have different pharmacological properties and activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with similar antibacterial activity but different substituents at positions 5 and 7.
Levofloxacin: A fluoroquinolone with a different stereochemistry and a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against gram-positive bacteria and anaerobes
Uniqueness
Grepafloxacin hydrochloride is unique due to its specific substituents, such as the methyl group at position 5 and the methyl group attached to the 7-piperazinyl substituent. These modifications contribute to its enhanced activity against gram-positive bacteria and its long half-life .
Propriétés
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPMBYOIQGCVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046692 | |
| Record name | Grepafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161967-81-3 | |
| Record name | Grepafloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grepafloxacin Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grepafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GREPAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)

![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)
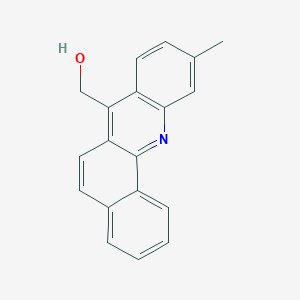
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)
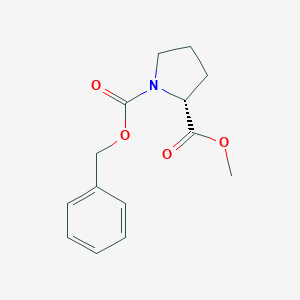
![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)


